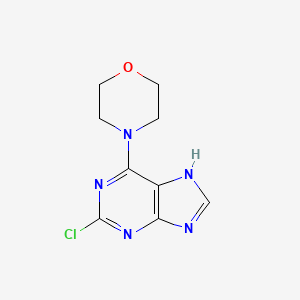

4-(2-chloro-9H-purin-6-yl)morpholine

Description

The exact mass of the compound 4-(2-chloro-9H-purin-6-yl)morpholine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401256. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2-chloro-9H-purin-6-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-chloro-9H-purin-6-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloro-7H-purin-6-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN5O/c10-9-13-7-6(11-5-12-7)8(14-9)15-1-3-16-4-2-15/h5H,1-4H2,(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADWLAUYKSMNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390917 | |

| Record name | 4-(2-chloro-9H-purin-6-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4010-81-5 | |

| Record name | 4010-81-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-chloro-9H-purin-6-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-chloro-9H-purin-6-yl)morpholine: A Privileged Scaffold in Kinase Inhibition

This guide provides a comprehensive technical overview of 4-(2-chloro-9H-purin-6-yl)morpholine (CAS 4010-81-5), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. We will delve into its synthesis, explore its likely mechanism of action grounded in established principles of kinase inhibition, and provide detailed, field-proven protocols for its biological evaluation.

Introduction: The Convergence of Purine and Morpholine Scaffolds

The confluence of a purine core and a morpholine moiety in 4-(2-chloro-9H-purin-6-yl)morpholine places it within a class of compounds known as "privileged structures."[1] Purine analogs are foundational in therapeutics, often mimicking endogenous signaling molecules to interact with a variety of cellular targets.[2] The morpholine ring, far from being a mere solubilizing group, is a key pharmacophore in numerous approved drugs, enhancing potency and conferring favorable pharmacokinetic properties.[1][3] This unique combination strongly suggests the potential of 4-(2-chloro-9H-purin-6-yl)morpholine as a modulator of critical cellular signaling pathways, particularly those regulated by protein kinases.

Table 1: Physicochemical Properties of 4-(2-chloro-9H-purin-6-yl)morpholine

| Property | Value | Source |

| CAS Number | 4010-81-5 | [4] |

| Molecular Formula | C₉H₁₀ClN₅O | [5] |

| Molecular Weight | 240.66 g/mol | [6] |

| Synonyms | 2-chloro-6-(4-morpholinyl)-9H-purine | [4] |

Synthetic Strategy: A Nucleophilic Aromatic Substitution Approach

The synthesis of 4-(2-chloro-9H-purin-6-yl)morpholine is most efficiently achieved through a selective nucleophilic aromatic substitution (SNAr) reaction, starting from the commercially available 2,6-dichloropurine. This strategy leverages the differential reactivity of the two chlorine atoms on the purine ring. The chlorine at the C6 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. This heightened reactivity at C6 is a well-documented phenomenon in purine chemistry.[7][8]

The proposed synthetic workflow is as follows:

Caption: Synthetic workflow for 4-(2-chloro-9H-purin-6-yl)morpholine.

Detailed Experimental Protocol for Synthesis

This protocol is a robust, self-validating method for the synthesis of 4-(2-chloro-9H-purin-6-yl)morpholine.

Materials:

-

2,6-Dichloropurine

-

Morpholine

-

Ethanol (or other suitable polar aprotic solvent like DMF)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloropurine (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add morpholine (1.1 equivalents) followed by triethylamine (1.2 equivalents). The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product and triethylamine hydrochloride may form.

-

Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The structural resemblance of 4-(2-chloro-9H-purin-6-yl)morpholine to a large class of known kinase inhibitors strongly suggests its role as an ATP-competitive inhibitor, likely targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[9][10] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11]

The morpholine moiety is particularly significant in this context. The oxygen atom within the morpholine ring is known to form a critical hydrogen bond with the hinge region of the kinase domain of PI3K, a feature essential for high-potency inhibition.[12] The purine core mimics the adenine ring of ATP, allowing the compound to compete for the ATP-binding site of the kinase.

Caption: Proposed mechanism of action via the PI3K/Akt/mTOR pathway.[2]

In Vitro Biological Evaluation: Protocols for Characterization

To validate the hypothesized mechanism of action and quantify the biological activity of 4-(2-chloro-9H-purin-6-yl)morpholine, a series of in vitro assays are recommended.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay directly measures the enzymatic activity of a target kinase (e.g., PI3K isoforms) and the inhibitory effect of the compound.[13] The principle involves quantifying the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[9]

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the target PI3K enzyme, its lipid substrate (e.g., PIP2), and ATP in a suitable kinase buffer.[4]

-

Inhibitor Addition: Add varying concentrations of 4-(2-chloro-9H-purin-6-yl)morpholine to the reaction mixture.

-

Kinase Reaction: Incubate the mixture to allow the kinase reaction to proceed.

-

ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

ADP Detection: Add the Kinase Detection Reagent to convert the produced ADP into ATP, which then generates a luminescent signal via a luciferase reaction.

-

Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) can be calculated from the dose-response curve.

Cell-Based Assay: Western Blot for Phospho-Akt

This assay assesses the compound's ability to inhibit the PI3K/Akt pathway within a cellular context by measuring the phosphorylation status of Akt, a key downstream effector of PI3K.[14]

Protocol:

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MCF-7, U87MG) and treat the cells with various concentrations of 4-(2-chloro-9H-purin-6-yl)morpholine for a specified duration.

-

Cell Lysis: Lyse the cells to extract total protein. It is critical to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading for electrophoresis.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the dose-dependent inhibition of Akt phosphorylation. A parallel blot for total Akt should be performed as a loading control.

Conclusion and Future Directions

4-(2-chloro-9H-purin-6-yl)morpholine is a promising scaffold for the development of targeted therapeutics. Its synthesis is straightforward, and its structure strongly implicates it as an inhibitor of the PI3K/Akt/mTOR pathway. The provided protocols offer a robust framework for its synthesis and comprehensive biological characterization. Future research should focus on determining its isoform selectivity across the PI3K family, evaluating its efficacy in various cancer cell lines, and exploring further structural modifications to optimize its potency and pharmacokinetic profile.

References

-

Petrovskyi, D., et al. (2015). Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring. PubMed. Available at: [Link]

- Carnero A, Blanco-Aparicio C, Renner O, Link W, Leal JF (2008) The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications. Curr Cancer Drug Targets 8(3), 187–98.

- BenchChem. (2025).

-

Ark Pharm, Inc. 4-(2-Chloro-9H-purin-6-yl)morpholine. Available at: [Link]

-

Vogel, K. W., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. PubMed. Available at: [Link]

-

Schenone, S., et al. (2011). Chemical and Structural Strategies to Selectively Target mTOR Kinase. PMC. Available at: [Link]

-

Carlson, C. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. Available at: [Link]

- BenchChem. (2025).

- Hancock, M. K., et al.

- ResearchGate. (2025). Facile and Practical Synthesis of 2,6-Dichloropurine.

- ResearchGate. (2025). Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents.

- MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI.

-

Bosco, B., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. PMC. Available at: [Link]

- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS).

-

Wang, X., et al. (2019). Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3. PubMed. Available at: [Link]

-

Bawa, S., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

-

Popova, E. A., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. NIH. Available at: [Link]

-

Bawa, S., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

-

Janku, F., et al. (2018). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. PMC. Available at: [Link]

-

Hoxhaj, G., et al. (2017). The mTORC1 signaling network senses changes in cellular purine nucleotide levels. PMC. Available at: [Link]

-

O'Neill, E., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. NIH. Available at: [Link]

Sources

- 1. Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. promega.com [promega.com]

- 5. PI3K (p110α[E545K]/p85α) Protocol [worldwide.promega.com]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 7. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

- 8. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ADP-Glo™ Lipid Kinase Assay Protocol [worldwide.promega.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 14. promega.com [promega.com]

An In-depth Technical Guide to the Structure Elucidation of 2-chloro-6-morpholinopurine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Purines in Medicinal Chemistry

Purine analogues are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities that have led to their development as antiviral, anticancer, and immunosuppressive agents. The strategic modification of the purine scaffold allows for the fine-tuning of their interaction with biological targets, such as kinases and polymerases. 2-chloro-6-morpholinopurine is a synthetic purine derivative of significant interest, combining the electrophilic character of a chloro-substituent at the C2 position with the electron-donating morpholino group at the C6 position. This unique combination of functionalities suggests its potential as a versatile intermediate for the synthesis of more complex drug candidates or as a bioactive molecule in its own right.

The Elucidation Workflow: A Multi-pronged Approach to Structural Verification

The definitive confirmation of a chemical structure is not reliant on a single analytical technique but rather on the convergence of evidence from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a self-validating system that ensures the highest level of confidence in the final assignment.

Caption: Predicted major fragmentation pathways for 2-chloro-6-morpholinopurine.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

1D NMR: ¹H and ¹³C{¹H} NMR spectra are acquired to identify the number and types of proton and carbon environments.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for connecting different structural fragments.

-

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts are based on the analysis of structurally similar compounds, including N-substituted morpholines and 2,6-disubstituted purines. [1][2]

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Rationale |

|---|---|---|---|

| H8 | ~8.0-8.5 | ~140-145 | The C8-H8 proton of the purine ring is typically found in this downfield region. |

| Morpholino-H (adjacent to N) | ~3.8-4.2 | ~45-50 | Protons on the carbons adjacent to the nitrogen of the morpholine ring are deshielded. |

| Morpholino-H (adjacent to O) | ~3.6-3.9 | ~65-70 | Protons on the carbons adjacent to the oxygen of the morpholine ring are more deshielded due to the electronegativity of oxygen. [3] |

| C2 | - | ~150-155 | The C2 carbon is attached to a chlorine and two nitrogens, leading to a significant downfield shift. |

| C6 | - | ~155-160 | The C6 carbon is attached to the electron-donating morpholino group and two nitrogens, resulting in a downfield shift. |

| C4 | - | ~150-155 | A quaternary carbon within the purine ring system. |

| C5 | - | ~120-125 | A quaternary carbon within the purine ring system. |

Analysis of 2D NMR Correlations:

-

COSY: A cross-peak would be expected between the two sets of morpholino protons, confirming their adjacent relationship.

-

HSQC: Correlations will definitively link each proton signal to its directly attached carbon. For example, the signal at ~8.0-8.5 ppm will correlate with the carbon at ~140-145 ppm, confirming the C8-H8 assignment.

-

HMBC: This is the key experiment for assembling the molecule. Long-range correlations from the H8 proton to C4 and C5 will confirm the purine ring structure. Correlations from the morpholino protons adjacent to the nitrogen to C6 will establish the connection between the morpholine ring and the purine core.

Caption: Key predicted HMBC correlations for 2-chloro-6-morpholinopurine.

Part 3: X-ray Crystallography - The Definitive 3D Structure

When a compound can be obtained as a single, high-quality crystal, X-ray crystallography provides the most unambiguous and definitive structural information, including bond lengths, bond angles, and the absolute configuration in chiral molecules.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. A variety of solvents and solvent systems should be screened to find optimal crystallization conditions.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (to minimize thermal motion). The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to achieve the best fit with the experimental data.

Expected Structural Features

While a crystal structure for 2-chloro-6-morpholinopurine is not available, based on related structures, we can anticipate several key features:

-

Planarity of the Purine Ring: The purine ring system is expected to be largely planar.

-

Conformation of the Morpholine Ring: The morpholine ring will likely adopt a chair conformation.

-

Intermolecular Interactions: The crystal packing will be influenced by hydrogen bonding (if a proton is present on one of the purine nitrogens) and π-π stacking interactions between the purine rings of adjacent molecules.

Conclusion: A Unified Model of Molecular Structure

The structure elucidation of 2-chloro-6-morpholinopurine is a systematic process that relies on the synergistic application of mass spectrometry, NMR spectroscopy, and, if possible, X-ray crystallography. High-resolution mass spectrometry provides the initial confirmation of the molecular formula. A comprehensive suite of 1D and 2D NMR experiments then allows for the complete mapping of the molecular framework, establishing the precise connectivity of all atoms. Finally, single-crystal X-ray diffraction can provide the ultimate confirmation of the structure in the solid state. By following the detailed protocols and interpretative logic outlined in this guide, researchers and drug development professionals can confidently and accurately determine the structure of this and other novel substituted purines, ensuring the integrity of their scientific endeavors.

References

-

Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

-

Chemguide. (n.d.). The M+2 peak in mass spectra. Retrieved from [Link]

-

ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. [Link]

-

Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5. [Link]

-

Khan, I., et al. (2021). 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1085-1096. [Link]

-

Quasar, A., et al. (2021). Novel 6-Morpholino-9H-purine Derivatives: Synthesis, Pharmacological and In Silico Evaluation. ChemistrySelect, 6(28), 7135-7143. [Link]

-

Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]

-

Chemguide. (n.d.). MASS SPECTRA - THE M+2 PEAK. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-chloro-9H-purin-6-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 4-(2-chloro-9H-purin-6-yl)morpholine. As direct experimental data for this specific molecule is limited in publicly accessible literature, this document leverages predictive modeling for its physicochemical characteristics and draws upon established synthetic methodologies and structure-activity relationship (SAR) studies of closely related analogs to provide a robust and scientifically grounded resource.

Introduction and Molecular Structure

4-(2-chloro-9H-purin-6-yl)morpholine is a synthetic heterocyclic compound featuring a purine core substituted with a chlorine atom at the 2-position and a morpholine ring at the 6-position. The purine scaffold is a ubiquitous motif in biologically active molecules, including nucleic acids and numerous pharmaceuticals. The presence of a chlorine atom, a common bioisostere for a methyl group, can significantly influence the molecule's electronic properties and metabolic stability. The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to enhance aqueous solubility, improve pharmacokinetic profiles, and modulate biological activity.[1] The strategic combination of these three components suggests that 4-(2-chloro-9H-purin-6-yl)morpholine holds potential as a valuable scaffold for drug discovery, particularly in the areas of oncology and immunology where purine analogs have shown significant promise.

Molecular Formula: C₉H₁₀ClN₅O

Canonical SMILES: Clc1nc(N2CCOCC2)c2[nH]cnc2n1

Predicted Physicochemical Properties

Due to the absence of experimentally determined data, the physicochemical properties of 4-(2-chloro-9H-purin-6-yl)morpholine were predicted using the SwissADME web tool, a widely used and validated platform for in silico drug discovery.[2][3][4][5] These predicted values provide a valuable initial assessment of the molecule's drug-like characteristics.

| Property | Predicted Value | Reference |

| Molecular Weight | 240.67 g/mol | [2] |

| logP (Octanol/Water Partition Coefficient) | 1.25 | [2] |

| logS (Aqueous Solubility) | -2.87 | [2] |

| Water Solubility | 1.35e-03 mol/L; 3.25e-01 g/L | [2] |

| Topological Polar Surface Area (TPSA) | 77.94 Ų | [2] |

| Number of Hydrogen Bond Acceptors | 6 | [2] |

| Number of Hydrogen Bond Donors | 1 | [2] |

| Molar Refractivity | 60.30 | [2] |

| Drug-Likeness Rule of Five (Lipinski) | Yes (0 violations) | [2] |

| Bioavailability Score | 0.55 | [2] |

These predictions suggest that 4-(2-chloro-9H-purin-6-yl)morpholine possesses favorable drug-like properties, including good oral bioavailability, as indicated by its adherence to Lipinski's Rule of Five and a promising bioavailability score.[2] Its predicted moderate lipophilicity (logP) and aqueous solubility (logS) are within the desirable range for many small molecule drug candidates.

Synthesis of 4-(2-chloro-9H-purin-6-yl)morpholine

The synthesis of 4-(2-chloro-9H-purin-6-yl)morpholine can be readily achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.[6][7][8] The most direct and industrially scalable approach involves the reaction of the commercially available 2,6-dichloropurine with morpholine. The chlorine atom at the 6-position of the purine ring is significantly more reactive towards nucleophilic attack than the chlorine at the 2-position, allowing for selective monosubstitution.[9]

Proposed Synthetic Workflow

The proposed synthesis is a one-step process, as illustrated in the following workflow diagram.

Caption: Proposed one-step synthesis of 4-(2-chloro-9H-purin-6-yl)morpholine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related 6-substituted purine derivatives.[9][10]

Materials:

-

2,6-Dichloropurine

-

Morpholine

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloropurine (1.0 eq).

-

Dissolve the 2,6-dichloropurine in a suitable solvent such as ethanol or DMF.

-

Add a base, such as triethylamine (1.1 eq) or potassium carbonate (1.5 eq), to the solution.

-

Add morpholine (1.0-1.2 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction (as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.

-

If the solvent is ethanol, remove it under reduced pressure. If DMF is used, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-(2-chloro-9H-purin-6-yl)morpholine.

Self-Validation: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to validate the success of the synthesis.

Potential Biological Activity and Structure-Activity Relationships

While no specific biological data for 4-(2-chloro-9H-purin-6-yl)morpholine has been reported, the structural motifs present in the molecule suggest several potential therapeutic applications, primarily in the realm of oncology.

Cytotoxic and Anticancer Potential

Numerous studies have demonstrated the cytotoxic effects of 2,6-disubstituted purine analogs against various cancer cell lines.[11][12][13][14][15] The presence of a chlorine atom at the 2-position and a substituent at the 6-position is a common feature in many purine-based anticancer agents. The morpholine moiety, in particular, has been incorporated into numerous anticancer compounds to enhance their pharmacological properties.[16][17][18][19] It is therefore highly probable that 4-(2-chloro-9H-purin-6-yl)morpholine will exhibit cytotoxic activity against cancer cells.

Kinase Inhibitory Activity

The purine scaffold is a well-established "hinge-binding" motif for a wide range of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[20][21][22][23] Many 2,6-disubstituted purines have been developed as potent and selective kinase inhibitors. For instance, derivatives of 2-arylaminopurines with various substituents at the 6-position have shown selectivity for cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[20][23] The morpholine group in other heterocyclic scaffolds has also been shown to contribute to potent kinase inhibition, including against PI3K.[14][21]

The following diagram illustrates the potential interaction of a 6-substituted purine with the ATP-binding site of a kinase.

Caption: Putative binding mode of a 6-morpholinopurine in a kinase active site.

Based on these structure-activity relationships, it is reasonable to hypothesize that 4-(2-chloro-9H-purin-6-yl)morpholine could function as an inhibitor of one or more protein kinases, thereby exerting antiproliferative effects. Further screening against a panel of kinases would be necessary to identify its specific molecular targets.

Conclusion

4-(2-chloro-9H-purin-6-yl)morpholine is a synthetically accessible molecule with predicted physicochemical properties that are favorable for drug development. Based on the well-documented biological activities of related 2-chloro-6-substituted purines and 6-morpholinopurines, this compound represents a promising lead structure for the discovery of novel anticancer agents, potentially acting through the inhibition of protein kinases. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of this and related compounds.

References

-

Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group‐Modified Rotenone Analogues. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

-

Gundla, R., & Talla, V. (2011). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. Molecules, 16(7), 5883-5897. [Link]

-

Kaur, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Gray, N. S., et al. (1998). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 41(10), 1637-1645. [Link]

-

ResearchGate. (2009). Facile and Practical Synthesis of 2,6-Dichloropurine. Retrieved January 17, 2026, from [Link]

-

Journal of Pharmacognosy and Phytochemistry. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Retrieved January 17, 2026, from [Link]

-

Welker, M. E., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. [Link]

-

Gundla, R., & Talla, V. (2011). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. PMC. Retrieved January 17, 2026, from [Link]

-

Kumar, D., et al. (2023). Revealing quinquennial anticancer journey of morpholine: A SAR based review. Bioorganic Chemistry, 134, 106461. [Link]

-

Breznik, B., et al. (2022). Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium. PMC. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2021). (PDF) SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Spirulina platensis. Retrieved January 17, 2026, from [Link]

-

Amin, K. M., et al. (2016). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. PMC. Retrieved January 17, 2026, from [Link]

-

Sigman, M. S., & Miller, S. J. (2015). Concerted Nucleophilic Aromatic Substitutions. PMC. Retrieved January 17, 2026, from [Link]

-

Zang, Q., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling, 57(1), 36-49. [Link]

-

PubChem. (n.d.). Morpholine. Retrieved January 17, 2026, from [Link]

-

YMER. (2022). In-silico drug likeness predictions of novel 9-benzyl-6-(furan-2-yl). Retrieved January 17, 2026, from [Link]

-

Al-Suhaimi, K. S., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Retrieved January 17, 2026, from [Link]

-

Friščić, T., & Papoular, R. J. (2012). Two-step Mechanochemical Synthesis of Porphyrins. PMC. Retrieved January 17, 2026, from [Link]

-

Royal Society of Chemistry. (2025). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Retrieved January 17, 2026, from [Link]

-

Semantic Scholar. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved January 17, 2026, from [Link]

-

Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PMC. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). US6455696B2 - Process for preparing 2,6-dichloropurine.

-

Al-Ostoot, F. H., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.

-

ResearchGate. (2023). (PDF) Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group-Modified Rotenone Analogues. Retrieved January 17, 2026, from [Link]

-

Davies, T. G., et al. (2002). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 45(7), 1321-1329. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group‐Modified Rotenone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phytojournal.com [phytojournal.com]

- 4. researchgate.net [researchgate.net]

- 5. ymerdigital.com [ymerdigital.com]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 12. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 13. Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning [cebs.niehs.nih.gov]

- 16. e3s-conferences.org [e3s-conferences.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Hypothesized Mechanism of Action of 4-(2-chloro-9H-purin-6-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a hypothesized mechanism of action for the compound 4-(2-chloro-9H-purin-6-yl)morpholine, also known as 2-chloro-6-morpholinopurine. Drawing from the established roles of the purine scaffold and the morpholine moiety in kinase inhibition, we postulate that this compound functions as an ATP-competitive inhibitor of phosphoinositide 3-kinases (PI3Ks) and/or the mechanistic target of rapamycin (mTOR). This guide provides a comprehensive overview of the proposed mechanism, detailed experimental protocols for its validation, and a framework for interpreting potential results. The information presented herein is intended to empower researchers in the fields of oncology, immunology, and metabolic disorders to explore the therapeutic potential of this and structurally related compounds.

Introduction: The Emerging Significance of Purine-Based Kinase Inhibitors

The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules, including ATP and GTP. This inherent resemblance to the phosphate-donating substrate of kinases has made the purine framework a fertile ground for the development of kinase inhibitors. The dysregulation of kinase signaling, particularly within the PI3K/AKT/mTOR pathway, is a hallmark of many human diseases, most notably cancer.[1][2] Consequently, the development of small molecules that can modulate the activity of key kinases in this pathway is of paramount therapeutic interest.

The compound 4-(2-chloro-9H-purin-6-yl)morpholine incorporates two key structural features that suggest a potent and specific interaction with the ATP-binding pocket of kinases: the purine core and a morpholine substitution. The morpholine ring is a common pharmacophore found in many kinase inhibitors, where it can form crucial hydrogen bonds and improve pharmacokinetic properties.[3][4] This guide will explore the synergistic contribution of these two moieties to the hypothesized mechanism of action of 4-(2-chloro-9H-purin-6-yl)morpholine as a PI3K/mTOR inhibitor.

Hypothesized Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway

We hypothesize that 4-(2-chloro-9H-purin-6-yl)morpholine acts as a dual inhibitor of PI3K and mTOR, two serine/threonine kinases that are central to the regulation of cell growth, proliferation, survival, and metabolism.[1] This hypothesis is predicated on the following key points:

-

ATP-Competitive Inhibition: The purine scaffold of the compound mimics the adenine ring of ATP, allowing it to bind to the highly conserved ATP-binding pocket of PI3K and mTOR.[5][6] This competitive binding prevents the natural substrate, ATP, from accessing the catalytic site, thereby inhibiting the kinase's phosphotransferase activity.

-

Role of the Morpholine Moiety: The morpholine group at the 6-position of the purine ring is crucial for both potency and selectivity. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming a key interaction with the hinge region of the kinase domain.[3] This interaction is a common feature of many potent PI3K inhibitors.[6] Furthermore, the morpholine ring can influence the overall physicochemical properties of the molecule, enhancing its solubility and cell permeability.[3]

-

Dual Specificity: The structural similarities between the ATP-binding sites of PI3K and mTOR make dual inhibition by a single small molecule a feasible and often desirable therapeutic strategy.[7] Several purine-based compounds have been identified as dual PI3K/mTOR inhibitors.[5] By targeting both kinases, 4-(2-chloro-9H-purin-6-yl)morpholine could achieve a more comprehensive blockade of the PI3K/AKT/mTOR signaling cascade, potentially overcoming feedback loops that can limit the efficacy of single-target inhibitors.

The proposed interaction is visually represented in the following logical diagram:

Experimental Validation of the Hypothesized Mechanism

A multi-faceted experimental approach is required to rigorously test the hypothesis that 4-(2-chloro-9H-purin-6-yl)morpholine is a dual PI3K/mTOR inhibitor. The following sections detail the key experiments, from initial biochemical assays to cellular and potentially structural studies.

Biochemical Kinase Inhibition Assays

The initial step is to determine the direct inhibitory activity of the compound against purified PI3K isoforms and mTOR kinase.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

-

Reagents and Materials:

-

Purified recombinant human PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR kinases.

-

Europium-labeled anti-tag antibody.

-

Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).

-

4-(2-chloro-9H-purin-6-yl)morpholine (test compound).

-

Assay buffer and stop solution.

-

-

Procedure:

-

Prepare a serial dilution of the test compound.

-

In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound or vehicle control.

-

Incubate for 60 minutes at room temperature.

-

Add the Alexa Fluor™ 647-labeled tracer.

-

Incubate for another 60 minutes at room temperature.

-

Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Table 1: Expected Data Output from Biochemical Kinase Assays

| Kinase Target | Hypothesized IC50 (nM) | Rationale |

| PI3Kα | < 100 | The purine scaffold is a known binder to the p110α catalytic subunit. |

| PI3Kβ | < 100 | Similar binding pocket architecture to PI3Kα. |

| PI3Kδ | < 100 | A common target for purine-based inhibitors. |

| PI3Kγ | < 100 | Shared structural features with other Class I PI3Ks. |

| mTOR | < 100 | The purine core is present in known dual PI3K/mTOR inhibitors.[5] |

| Other Kinases | > 1000 | To assess selectivity, a panel of unrelated kinases (e.g., tyrosine kinases) should be tested. A higher IC50 would indicate selectivity for the PI3K/mTOR family. |

Cellular Assays to Confirm Target Engagement and Downstream Signaling Inhibition

Demonstrating that the compound inhibits the PI3K/AKT/mTOR pathway in a cellular context is a critical validation step.

Protocol: Western Blot Analysis of Phosphorylated Downstream Effectors

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., MCF-7, U-87 MG) to 70-80% confluency.

-

Treat the cells with increasing concentrations of 4-(2-chloro-9H-purin-6-yl)morpholine for 2-4 hours.

-

Include a vehicle control and a positive control (a known PI3K/mTOR inhibitor).

-

-

Protein Extraction and Quantification:

-

Lyse the cells and extract total protein.

-

Determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against:

-

Phospho-AKT (Ser473)

-

Total AKT

-

Phospho-S6K (Thr389)

-

Total S6K

-

GAPDH (loading control)

-

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

The following diagram illustrates the experimental workflow for cellular validation:

Structural Biology Studies for Definitive Mechanistic Insight

To unequivocally confirm the binding mode of 4-(2-chloro-9H-purin-6-yl)morpholine, co-crystallization of the compound with the kinase domain of PI3K or mTOR is the gold standard.

Protocol: X-ray Co-crystallography

-

Protein Expression and Purification:

-

Express and purify the kinase domain of the target protein (e.g., PI3Kγ).

-

-

Co-crystallization:

-

Screen for crystallization conditions of the kinase domain in the presence of an excess of 4-(2-chloro-9H-purin-6-yl)morpholine.

-

-

Data Collection and Structure Determination:

-

Collect X-ray diffraction data from a suitable crystal.

-

Solve and refine the crystal structure to visualize the binding interactions between the compound and the kinase.

-

A successful co-crystal structure would provide definitive evidence of the ATP-competitive binding mode and the specific interactions of the morpholine moiety within the hinge region.

The PI3K/AKT/mTOR Signaling Pathway

The following diagram provides a simplified overview of the PI3K/AKT/mTOR signaling pathway and the proposed points of inhibition by 4-(2-chloro-9H-purin-6-yl)morpholine.

Conclusion and Future Directions

The structural features of 4-(2-chloro-9H-purin-6-yl)morpholine strongly suggest its potential as a dual inhibitor of the PI3K/mTOR signaling pathway. The experimental framework outlined in this guide provides a clear path to validating this hypothesis. Confirmation of this mechanism of action would position this compound as a valuable tool for further investigation into the roles of PI3K and mTOR in various disease states and as a potential starting point for the development of novel therapeutics. Future studies should focus on optimizing the compound's potency, selectivity, and pharmacokinetic properties to advance its translational potential.

References

- Vertex AI Search. (n.d.). Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC.

- ResearchGate. (n.d.). (A) Reported scaffold of the 2,9-disubstituted-6-morpholino purine...

- PubMed Central. (n.d.). Overview of Research into mTOR Inhibitors - PMC.

- ResearchGate. (n.d.). Purine & Pyrimidine based PI3K-d & P70-S6K1 inhibitors in clinical trials.

- PubMed. (2017). Identification of Novel PI3K Inhibitors Through a Scaffold Hopping Strategy.

- PubMed. (2022). Contemporary mTOR inhibitor scaffolds to diseases breakdown: A patent review (2015-2021).

- BioWorld. (2014). New mTOR inhibitors discovered at Sanofi.

- PubMed. (2015). Design of selective PI3Kα inhibitors starting from a promiscuous pan kinase scaffold.

- MDPI. (2024). Interplay between mTOR and Purine Metabolism Enzymes and Its Relevant Role in Cancer.

- PubMed Central. (n.d.). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC.

- PubMed Central. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC.

- MDPI. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro.

- PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).

Sources

- 1. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Contemporary mTOR inhibitor scaffolds to diseases breakdown: A patent review (2015-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Investigation of 4-(2-chloro-9H-purin-6-yl)morpholine in Chemical Biology

Introduction: The Privileged Scaffold of Purines and the Rise of Morpholine-Containing Kinase Inhibitors

In the landscape of chemical biology and drug discovery, the purine scaffold stands as a "privileged structure," forming the core of numerous endogenous signaling molecules and a multitude of clinically successful drugs.[1] Its inherent ability to interact with the ATP-binding sites of kinases has made it a fertile ground for the development of targeted inhibitors. The compound 4-(2-chloro-9H-purin-6-yl)morpholine emerges from this lineage, combining the established kinase-binding potential of the purine ring with the advantageous physicochemical properties of the morpholine moiety.

The morpholine ring is a common feature in many kinase inhibitors, including those targeting the Phosphoinositide 3-kinase (PI3K) pathway.[2][3] This is due to its ability to form critical hydrogen bonds with the hinge region of kinase domains, enhance aqueous solubility, and improve metabolic stability and overall pharmacokinetic profiles.[3][4][5] 4-(2-chloro-9H-purin-6-yl)morpholine, with its 2-chloro and 6-morpholino substitutions on the purine core, is structurally primed to act as an inhibitor of the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in cancer and other diseases.[6][7][8]

This technical guide provides a comprehensive framework for the characterization of 4-(2-chloro-9H-purin-6-yl)morpholine as a chemical probe or potential therapeutic lead. We will delve into its mechanism of action, provide detailed protocols for its synthesis and biological evaluation, and discuss its potential applications in chemical biology research.

Part 1: Synthesis and Physicochemical Characterization

The synthesis of 4-(2-chloro-9H-purin-6-yl)morpholine can be achieved through a nucleophilic aromatic substitution reaction. A common starting material is 2,6-dichloropurine, which can be selectively reacted with morpholine.

Experimental Protocol: Synthesis of 4-(2-chloro-9H-purin-6-yl)morpholine

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloropurine in a suitable solvent such as ethanol or isopropanol.

-

Addition of Reagents: Add an excess of morpholine (typically 2-3 equivalents) to the solution. The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, can be used to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-(2-chloro-9H-purin-6-yl)morpholine.

-

Characterization: Confirm the identity and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Elucidating the Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

Based on its structural features, 4-(2-chloro-9H-purin-6-yl)morpholine is hypothesized to function as an inhibitor of the PI3K/AKT/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[6][8] Dysregulation of this pathway is a hallmark of many cancers.[7]

Caption: Proposed mechanism of action of 4-(2-chloro-9H-purin-6-yl)morpholine.

Biochemical Validation: In Vitro Kinase Assays

To directly assess the inhibitory activity of the compound against PI3K isoforms, an in vitro kinase assay is essential.[9] This assay measures the phosphorylation of the PI3K substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10]

Experimental Protocol: In Vitro PI3K Kinase Assay

-

Reagent Preparation:

-

Prepare a stock solution of 4-(2-chloro-9H-purin-6-yl)morpholine in DMSO.

-

Prepare a kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

-

Reconstitute recombinant human PI3K enzyme (e.g., p110α/p85α) in kinase dilution buffer.

-

Prepare the substrate solution containing PIP2.

-

Prepare an ATP solution in the kinase assay buffer.

-

-

Assay Procedure:

-

Add serially diluted 4-(2-chloro-9H-purin-6-yl)morpholine or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the diluted PI3K enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding.

-

Initiate the kinase reaction by adding the ATP and PIP2 mixture to each well.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

-

Detection and Data Analysis:

-

Terminate the reaction and detect the amount of PIP3 produced using a suitable method, such as a competitive ELISA-based assay or a fluorescence-based assay.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

| Parameter | Description |

| IC50 | The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%. |

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a compound binds to its intended target in a cellular context.[2][3][4][7] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment:

-

Culture a suitable cancer cell line (e.g., one with a known PIK3CA mutation) to 70-80% confluency.

-

Treat the cells with varying concentrations of 4-(2-chloro-9H-purin-6-yl)morpholine or DMSO for a specified time.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

-

-

Lysis and Separation:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

-

Detection:

-

Analyze the amount of soluble target protein (e.g., PI3Kα) in the supernatant by Western blotting.

-

-

Data Analysis:

-

Generate a melting curve by plotting the amount of soluble protein against the temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

-

Alternatively, perform an isothermal dose-response experiment at a fixed temperature to determine the concentration of the compound required for target stabilization.

-

Part 3: Cellular and Phenotypic Assays

After confirming target engagement, it is crucial to assess the downstream effects of inhibiting the PI3K pathway and the overall phenotypic consequences for cancer cells.

Downstream Pathway Inhibition: Western Blot Analysis

Western blotting can be used to measure the phosphorylation status of key downstream effectors of the PI3K pathway, such as AKT and mTOR.[6][11]

Experimental Protocol: Western Blot Analysis

-

Cell Lysis: Treat cancer cells with 4-(2-chloro-9H-purin-6-yl)morpholine at various concentrations and for different durations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Phenotypic Effects: Cell Viability Assays

The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation.[5][8][12][13]

Caption: Experimental workflow for the characterization of 4-(2-chloro-9H-purin-6-yl)morpholine.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 4-(2-chloro-9H-purin-6-yl)morpholine for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the synthesis and detailed biological characterization of 4-(2-chloro-9H-purin-6-yl)morpholine as a potential inhibitor of the PI3K/AKT/mTOR pathway. The presented protocols, from initial synthesis to in-depth cellular assays, offer a robust framework for researchers in chemical biology and drug discovery.

Future studies could expand upon this foundation by:

-

Investigating Isoform Selectivity: Profiling the compound against a panel of PI3K isoforms (α, β, γ, δ) to determine its selectivity profile.

-

Exploring Off-Target Effects: Screening against a broader panel of kinases to assess its specificity.

-

In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.

By systematically applying the methodologies outlined in this guide, the scientific community can thoroughly elucidate the therapeutic potential of 4-(2-chloro-9H-purin-6-yl)morpholine and related compounds, paving the way for the development of novel targeted therapies.

References

-

Zhu, P., An, Z., Zhang, X., & Zhang, J. (2022). Western blot analysis of PI3K/AKT/mTOR pathway proteins after treatment with NAR, NOB, and NAR + NOB. ResearchGate. Retrieved from [Link]

-

(2022). Western blot analysis of a PI3K/AKT/mTOR pathway components, b apoptosis-related proteins and their quantitative measurements. ResearchGate. Retrieved from [Link]

-

Almqvist, H., Axelsson, H., & Seashore-Ludlow, B. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 13-26. Retrieved from [Link]

-

(2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. Retrieved from [Link]

-

Al-Sanea, M. M., & Abdel-Aziz, A. A.-M. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(11), e4431. Retrieved from [Link]

-

Martinez Molina, D., & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2117. Retrieved from [Link]

-

(2022). Western blotting analysis of the PI3K/AKT/mTOR pathway. (A) Protein... ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

(2022). Western blot analyses of the proteins in the PI3K/Akt/mTOR, p38/STAT3,... ResearchGate. Retrieved from [Link]

-

(n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(3), 736-745. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

Ciraolo, E., & Hirsch, E. (2014). Methods to measure the enzymatic activity of PI3Ks. Methods in Enzymology, 535, 85-97. Retrieved from [Link]

-

Axelsson, H., Almqvist, H., & Seashore-Ludlow, B. (2023). Target Engagement in Adherent Cells Quantification | Protocol Preview. JoVE. Retrieved from [Link]

-

(2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. Retrieved from [Link]

-

(2024). The Western blot detection results of PI3K, p-AKT, and p-mTOR. Public Library of Science. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine. PubChem Compound Summary for CID 29924995. Retrieved from [Link].

-

Otava Chemicals. (n.d.). PI3K. Retrieved from [Link].

-

Costi, R., et al. (2017). Atropisomerism and Conformational Equilibria: Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs. Journal of Medicinal Chemistry, 60(10), 4304-4315. Retrieved from [Link].

-

Abusaif, M. S., et al. (2025). Amination of 6-chloro-9H-purine with morpholine and subsequent alkylation. ResearchGate. Retrieved from [Link].

-

Schenone, S., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Molecules, 28(7), 3045. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). Morpholine. PubChem Compound Summary for CID 8083. Retrieved from [Link].

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link].

-

Ismail, M. A., et al. (2011). Synthesis, Structural Elucidation, DNA-PK Inhibition, Homology Modelling and Anti-Platelet Activity of morpholino-substituted-1,3-naphth-oxazines. Bioorganic & Medicinal Chemistry, 19(13), 3971-3983. Retrieved from [Link].

Sources

- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. bio-protocol.org [bio-protocol.org]

- 7. broadpharm.com [broadpharm.com]

- 8. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. plos.figshare.com [plos.figshare.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

A-Technical-Guide-to-the-Discovery-and-Synthesis-of-2-Chloro-6-Substituted-Purines

Abstract

The 2-chloro-6-substituted purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to virology.[1] This technical guide provides an in-depth exploration of the discovery, synthesis, and strategic importance of this privileged heterocyclic system. We will dissect the foundational synthetic routes to the key intermediate, 2,6-dichloropurine, and detail the principles of regioselective substitution that enable the diverse functionalization of the purine core. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven protocols to empower the synthesis and exploration of novel purine-based therapeutics.

The Strategic Importance of the 2-Chloro-6-Substituted Purine Scaffold

Purines, as essential components of nucleic acids and vital coenzymes, are fundamental to all life.[2] Their analogues have long been a fertile ground for drug discovery. The journey of purine synthesis dates back to 1884, when Emil Fischer first coined the term "purine" and later synthesized it from uric acid in 1898.[3]

The introduction of chlorine atoms onto the purine ring, specifically at the 2- and 6-positions, creates a highly versatile electrophilic scaffold. The compound 2,6-dichloropurine is a critical intermediate, prized for the differential reactivity of its two chlorine atoms.[1] The chlorine at the C6 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. This reactivity difference is the linchpin of its synthetic utility, allowing for sequential and controlled introduction of various substituents.[4]

This strategic handle has been exploited to create vast libraries of compounds for biological screening. The resulting 2-chloro-6-substituted purines have demonstrated a wide spectrum of biological activities, including potent inhibition of cyclin-dependent kinases (CDKs) for cancer therapy, antiviral activity against viruses like Varicella-Zoster, and antifungal properties.[5][6][7][8] Notable drugs and clinical candidates, such as Clofarabine and Nelarabine, underscore the therapeutic success of this molecular architecture.[5]

The Foundational Synthesis: Accessing the 2,6-Dichloropurine Core

The gateway to the entire class of 2-chloro-6-substituted purines is the efficient synthesis of 2,6-dichloropurine. Historically, several routes have been developed, often starting from readily available and inexpensive purine precursors like uric acid, xanthine, or guanine.[3][9][10]

The most common and industrially viable method involves the direct chlorination of xanthine (2,6-dihydroxypurine) or hypoxanthine using a chlorinating agent, most frequently phosphorus oxychloride (POCl₃).[9][11][12]

Mechanism of Chlorination with Phosphorus Oxychloride (POCl₃)

The chlorination of the keto groups (or their enol tautomers) on the purine ring by POCl₃ is a critical transformation. While the precise mechanism can be complex and substrate-dependent, it generally proceeds through the activation of the carbonyl oxygen by POCl₃. The addition of an organic base, such as N,N-diethylaniline or pyridine, is often required to facilitate the reaction.[11][12][13] The base can act as a nucleophilic catalyst, forming a more reactive Vilsmeier-Haack type reagent with POCl₃, or simply as an acid scavenger. The activated oxygen is then displaced by a chloride ion, leading to the formation of the chloro-substituted purine.

Workflow: Synthesis of 2,6-Dichloropurine from Xanthine

Caption: General workflow for the synthesis of 2,6-dichloropurine.

Experimental Protocol: Chlorination of Xanthine

This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.

Materials:

-

Xanthine

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Pyridine (or another suitable organic base)

-

Ice

-

Deionized water

-

Ethyl acetate or Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, suspend xanthine (1.0 eq) in phosphorus oxychloride (5-10 eq).

-

Slowly add pyridine (1.0-2.0 eq) to the stirred suspension. The addition may be exothermic.

-

Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.[12]

-

Cool the reaction mixture to room temperature and then slowly pour it onto a stirred mixture of crushed ice and water. Caution: This quenching step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Stir the aqueous mixture for 30-60 minutes to ensure complete hydrolysis of excess POCl₃.

-

Neutralize the acidic solution carefully with a base (e.g., solid NaHCO₃ or aqueous NaOH) until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x volume).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 2,6-dichloropurine, which can be further purified by recrystallization or column chromatography.

The Core Principle: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The synthetic power of 2,6-dichloropurine lies in the differential reactivity of its two chlorine atoms. The C6 position is more electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This regioselectivity is the key to creating 2-chloro-6-substituted purines.[4]

The SNAr mechanism generally proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient C6 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid, step, the chloride ion is eliminated, restoring the aromaticity of the purine ring.

Diagram: Regioselective SNAr at the C6 Position

Caption: Generalized mechanism of SNAr at the C6 position of 2,6-dichloropurine.

Synthetic Methodologies for 6-Position Substitution

A vast array of nucleophiles can be used to displace the C6-chloro group, leading to diverse classes of 2-chloro-6-substituted purines.

Synthesis of 2-Chloro-6-aminopurines

The reaction of 2,6-dichloropurine with ammonia or primary/secondary amines is a straightforward method to produce 2-chloro-6-aminopurine derivatives. These compounds are analogues of adenine and are frequently explored for their biological activities.[14][15]

Experimental Protocol: Synthesis of a 2-Chloro-N⁶-substituted-purine

-

Dissolve 2,6-dichloropurine (1.0 eq) in a suitable solvent like ethanol, isopropanol, or acetonitrile.

-

Add the desired amine (1.1 - 2.0 eq) to the solution.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.5 eq), to scavenge the HCl generated during the reaction.

-

Heat the mixture to reflux or stir at an elevated temperature (e.g., 60-80 °C) for several hours.

-

Monitor the reaction progress by TLC or LCMS.

-

Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration.

-

Alternatively, concentrate the mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Other Nucleophilic Substitutions

The C6-chloro group can also be displaced by other nucleophiles, such as alkoxides, thiolates, and carbanions, to generate a wide range of derivatives.

| Nucleophile Source | Reagent Example | Resulting 6-Substituent | Product Class |

| Oxygen | Sodium methoxide (NaOMe) | -OCH₃ | 2-Chloro-6-methoxypurine |

| Sulfur | Benzyl mercaptan | -SCH₂Ph | 2-Chloro-6-(benzylthio)purine |

| Carbon | Phenylboronic acid | -Ph | 2-Chloro-6-phenylpurine (via Suzuki Coupling) |

Table 1: Examples of Nucleophiles for C6-Substitution.

Recent advancements have also introduced methods like photoredox/nickel dual catalysis for the cross-coupling of 6-chloropurines with alkyl bromides, further expanding the synthetic toolkit.[16]

Applications in Drug Discovery

The 2-chloro-6-substituted purine scaffold is a privileged structure in drug design due to its ability to mimic adenine and interact with ATP-binding sites in various enzymes, particularly kinases.

-